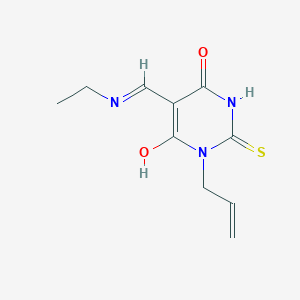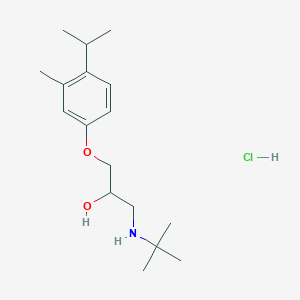![molecular formula C14H20ClNO B5251998 4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride](/img/structure/B5251998.png)
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a propan-2-yl group, and a but-2-yn-1-ol moiety, all linked through an amino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The reaction between benzylamine and propan-2-ylamine under controlled conditions to form the intermediate benzyl(propan-2-yl)amine.
Alkyne Addition: The addition of but-2-yne-1-ol to the amino intermediate under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the treatment of the product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
科学的研究の応用
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol
- 4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrobromide
Uniqueness
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-13(2)15(10-6-7-11-16)12-14-8-4-3-5-9-14;/h3-5,8-9,13,16H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFWLBOXSFBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCO)CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2,6-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5251931.png)
![2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5251934.png)
![4-{[2-(3-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5251935.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5251950.png)
![(4-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B5251955.png)
![N'-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide](/img/structure/B5251963.png)

![4-[(4-phenylcyclohexyl)amino]cyclohexanol](/img/structure/B5251988.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B5251996.png)
![1-[4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid](/img/structure/B5252001.png)
![N-[4-(aminosulfonyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B5252012.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5252027.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-thiophenecarboxamide](/img/structure/B5252037.png)
